molecular formula C7H4FNO4 B1330236 3-Fluoro-4-nitrobenzoic acid CAS No. 403-21-4

3-Fluoro-4-nitrobenzoic acid

Cat. No. B1330236
CAS RN: 403-21-4
M. Wt: 185.11 g/mol
InChI Key: WVZBIQSKLXJFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-nitrobenzoic acid is a chemical compound with the empirical formula C7H4FNO4 . It has a molecular weight of 185.11 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

3-Fluoro-4-nitrobenzoic acid can be synthesized by various methods. One common method involves the reaction between 3-fluorobenzoic acid and nitric acid in the presence of sulfuric acid . The reaction is carried out at around 90°C for several hours, and the resulting product is isolated by filtration and recrystallization .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-nitrobenzoic acid is represented by the SMILES string OC(=O)c1ccc(c(F)c1)N+[O-] . The InChI representation is 1S/C7H4FNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) .


Chemical Reactions Analysis

In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines .


Physical And Chemical Properties Analysis

3-Fluoro-4-nitrobenzoic acid is a solid substance that is soluble in methanol . It has a melting point of 174-175°C . The compound has a predicted boiling point of 372.8±27.0 °C and a predicted density of 1.568±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Nitrogenous Heterocycles

3-Fluoro-4-nitrobenzoic acid has been used in the synthesis of various nitrogenous heterocycles, which are crucial in drug discovery. Křupková et al. (2013) demonstrated its utility in preparing substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through polymer-supported synthesis (Křupková et al., 2013).

Solid-Phase Synthesis Applications

Several studies have highlighted the role of 3-Fluoro-4-nitrobenzoic acid in solid-phase synthesis. For example, Lee et al. (1997) described its use in synthesizing 3,4-disubstituted-7-carbamoyl-1,2,3,4-tetrahydroquinoxalin-2-ones (Lee, Murray, & Rivero, 1997). Similarly, Kiselyov et al. (1998, 1999) reported its use in synthesizing 14-membered macrocycles (Kiselyov, Eisenberg, & Luo, 1998) (Kiselyov et al., 1999).

Fluorimetric Analysis

In fluorimetric analysis, 3-Fluoro-4-nitrobenzoic acid has been used as a labeling reagent for amino acids. Watanabe and Imai (1981) developed a method for the high-performance liquid chromatography of amino acids using 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a derivative of 3-Fluoro-4-nitrobenzoic acid (Watanabe & Imai, 1981).

Structural Studies and Polymorphism

The compound has been instrumental in structural studies and the exploration of polymorphism in chemical compounds. Dash et al. (2019) used a structural landscape approach to identify and characterize a new polymorph of 4-nitrobenzoic acid, a compound related to 3-Fluoro-4-nitrobenzoic acid (Dash, Singh, & Thakur, 2019).

Safety And Hazards

3-Fluoro-4-nitrobenzoic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

properties

IUPAC Name

3-fluoro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZBIQSKLXJFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60960737
Record name 3-Fluoro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-nitrobenzoic acid

CAS RN

403-21-4
Record name 3-Fluoro-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 403-21-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Fluoro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60960737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FLUORO-4-NITROBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-fluoro-4-nitrotoluene (22.45 g, 144.7 mmol) and sodium dichromate dihydrate (60.38 g, 202.6 mmol) in water at 0° C. was added concentrated sulfuric acid (140 mL) dropwise over 3 h. When the addition was complete, the solution was allowed to warm to room temperature over 1 h, and then brought to 90° C. for 1 h. The mixture was allowed to cool to room temperature, diluted with 300 mL water and extracted with ethyl acetate (3×250 mL). The combined organic extracts were concentrated down to 300 mL and extracted with 1 N NaOH (3×250 mL). The aqueous extracts were acidified with 6 N HCl and extracted with ethyl acetate (3×300 mL). The combined organic extracts were dried over MgSO4 and concentrated to give a gummy solid. Trituration with hexane gave the 3-fluoro-4-nitrobenzoic acid as a solid that was collected by filtration (6.51 g, 24%).
Quantity
22.45 g
Type
reactant
Reaction Step One
Quantity
60.38 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Fluoro-4-methyl-1-nitro-benzene (1.0 g, 12.9 mmol) was added portion-wise to a suspension of potassium dichromate (5.04 g, 17.16 mmol) in glacial acetic acid (8 mL) follow by concentrated sulfuric acid (3.6 mL). The reaction mixture was heated to 120° C. for 2 h and then allowed to cool to ambient temperature. The reaction was quenched with crushed ice and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to afford 3-fluoro-4-nitro-benzoic acid (1.9 g, 83%) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 3-fluoro-4-nitrotoluene (10 g, 1 eq) and potassium permanganate (25.5 g, 2.5 eq) in water (1 L) is heated under reflux for 6 hours then cooled down to ambient temperature. The mixture is filtered on celite and the aqueous phase is washed twice with diethyl ether (2×300 ml). The aqueous phase is acidified, at 0° C., with a solution of concentrated hydrochloric acid then concentrated under reduced pressure at 40° C. to a volume of approximately 300 ml. The precipitate formed is filtered then washed with petroleum ether and dried in order to produce the expected compound in the form of a white solid (6.9 g; 58% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Yield
58%

Synthesis routes and methods IV

Procedure details

A solution of 3-fluoro-4-nitrotoluene (2 g, 12.82 mmole) in 13 mL water, containing 5.72 g of Na2Cr2O7, was treated dropwise with 14.2 mL of concentrated sulfuric acid, stirred at room temperature for one hour and then diluted with 20 mL of water. The mixture was filtered and the recovered solid was gently heated in 50 mL 2% sodium hydroxide solution. The resulting solution was cooled and filtered and the filtrate was acidified with concentrated HCl. The aqueous phase was extracted with two 100 mL portions of ethyl acetate, the combined extracts were washed with 100 mL of aqueous saturated sodium chloride solution, dried over MgSO4, filtered and concentrated in vacuo to give 1.6 g (68%) of 3-fluoro-4-nitrobenzoic acid as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Na2Cr2O7
Quantity
5.72 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-4-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-nitrobenzoic acid
Reactant of Route 3
3-Fluoro-4-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-nitrobenzoic acid
Reactant of Route 5
3-Fluoro-4-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-nitrobenzoic acid

Citations

For This Compound
87
Citations
FC Schmelkes, M Rubin - Journal of the American Chemical …, 1944 - ACS Publications
… 3-Fluoro-4-nitrobenzoic Acid.—A mixture of 20 g. of 3- fluoro-4-nitrotoluene,u 51 g. … of 3- fluoro-4-nitrobenzoic acid in 20 cc. of concentrated ammonia solution was added 20 g. of ferrous …
Number of citations: 35 pubs.acs.org
SG Dash, SS Singh, TS Thakur - Crystal Growth & Design, 2019 - ACS Publications
… by utilizing the fluoro substitution approach, (23) ie, by studying the polymorphs of its structural analogues, ie, 2-fluoro-4-nitrobenzoic acid (2F-4NBA) and 3-fluoro-4-nitrobenzoic acid (…
Number of citations: 4 pubs.acs.org
JA Montgomery, K Hewson… - Journal of Medicinal …, 1965 - ACS Publications
… N-(3-Fluoro-4-nitrobenzoyl) glutamic acid, preparedfrom 3-fluoro-4-nitrobenzoic acid" in the usual manner, was reduced catalytically to N-(4-amino-3-fluorobenzoyl) glutamic acid, …
Number of citations: 5 pubs.acs.org
RB Cain, EK Tranter, JA Darrah - Biochemical Journal, 1968 - portlandpress.com
… The 3-fluoro-4-nitrotoluene, mp 50, was then oxidized to 3-fluoro-4-nitrobenzoic acid, mp 1750, by neutral KMnO4 (Schmelkes & Rubin, 1944). 4-Amino-2-fluorobenzoicacid was …
Number of citations: 47 portlandpress.com
AS Kiselyov, S Eisenberg, Y Luo - Tetrahedron letters, 1999 - Elsevier
… 17 In our approach, we decided to use the easily available 3-hydroxytyrosine 118, and 3-fluoro-4-nitrobenzoic acid 219 as components for the final SNAr coupling. To further expand the …
Number of citations: 28 www.sciencedirect.com
AS Kiselyov - Tetrahedron Letters, 2005 - Elsevier
… of medium-, and large-ring cyclic structures utilizing the S N Ar strategy have been reported.9, 12 In our approach, we decided to use serotonin 1, 13 and 3-fluoro-4-nitrobenzoic acid 2 …
Number of citations: 14 www.sciencedirect.com
AS Kiselyov, S Eisenberg, Y Luo - Tetrahedron, 1998 - Elsevier
… Abstract: An efficient assembly of 14-membered macrocycles utilizing the SNAr of fluorine in 3-fluoro-4nitrobenzoic acid with the SH of cysteine on solid support is reported. The …
Number of citations: 29 www.sciencedirect.com
AS Kiselyov, L Smith II, P Tempest - Tetrahedron, 1999 - Elsevier
Efficient assembly of 14-membered macrocycles utilizing the S N Ar of fluorine in 3-fluoro-4-nitrobenzoic acid with the OH of 3-hydroxytyrosine on solid support is reported. The flexibility …
Number of citations: 22 www.sciencedirect.com
ML Quan, PYS Lam, Q Han, DJP Pinto… - Journal of medicinal …, 2005 - ACS Publications
… The solid was isolated by filtration and air-dried to give 3-fluoro-4-nitrobenzoic acid (49 g, 82%). H NMR (DMSO-d 6 ) δ 13.93 (bs, 1H), 8.23 (t, J = 7.7 Hz, 1H), 7.99−7.94 (m, 2H). The …
Number of citations: 218 pubs.acs.org
CJ Springer, I Niculescu-Duvaz… - Journal of medicinal …, 1994 - ACS Publications
The synthesis of six novel fluorinated potential prodrugs for antibody-directed enzyme prodrug therapy is described. The [2-and 3-fluoro-4-[bis (2-chloroethyl) amino] benzoyl]-L-…
Number of citations: 47 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.